Erythrinin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

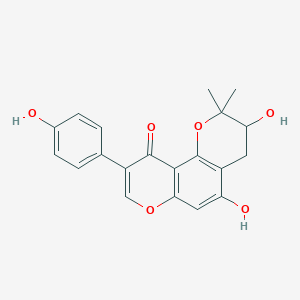

3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVFEMFAVPWVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Bioactive Potential of Erythrinins and Related Compounds: A Technical Overview

A comprehensive literature search for "Erythrinin G" did not yield specific information on its mechanism of action. It is possible that this is a novel or less-studied compound, or the name may be a variant of other known bioactive molecules. However, extensive research exists for closely related compounds, particularly from the Erythrina genus and other flavonoids with similar nomenclature, such as Erythrinin C. This technical guide synthesizes the available data on these related molecules to provide a potential framework for understanding the mechanisms of action that this compound might share.

The primary therapeutic activities observed for these related compounds are centered on anti-cancer, anti-inflammatory, and cell cycle regulation pathways. The following sections detail these mechanisms, supported by experimental data and methodological insights derived from studies on analogous molecules.

Core Mechanism: Anti-Cancer Activity

Compounds structurally related to Erythrinins exhibit significant anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which halts the proliferation of cancer cells.

Induction of Apoptosis

Several compounds from the Erythrina genus are potent inducers of apoptosis. For instance, the isoflavone (S)-erypoegin K, isolated from Erythrina poeppigiana, demonstrates enantio-selective apoptosis-inducing effects on human leukemia HL-60 cells. This activity is characterized by the activation of key executioner proteins in the apoptotic cascade.

Key Apoptotic Events:

-

Caspase Activation: Treatment with these compounds leads to the activation of caspase-3 and caspase-9, critical enzymes that dismantle the cell from within.

-

Nuclear Fragmentation: Observation of chromatin condensation and nuclear fragmentation are hallmark features of apoptosis induced by these molecules.

-

Mitochondrial Involvement: While some related alkaloids like erythraline induce apoptosis through caspase-independent pathways, others like erianin involve the mitochondrial (intrinsic) pathway, indicated by mitochondrial depolarization.

Cell Cycle Arrest

A crucial anti-proliferative mechanism is the ability to halt the cell cycle, preventing cancer cells from dividing. Alkaloids such as erythraline have been shown to induce G2/M phase cell cycle arrest in SiHa cervical cancer cells. Following a 24-hour treatment with 50 µg/mL of erythraline, the proportion of cells in the G2/M phase increased to 22% compared to 7.25% in untreated controls. Similarly, erianin and chelerythrine also induce G2/M arrest in osteosarcoma and renal cell carcinoma cells, respectively. This arrest is often a prelude to apoptosis.

Quantitative Data on Anti-Cancer Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Erythraline | SiHa (Cervical Cancer) | Flow Cytometry | G2/M Arrest | 22% of cells in G2/M at 50 µg/mL (vs. 7.25% control) | |

| Erythraline | SiHa (Cervical Cancer) | Annexin V/PI Staining | Apoptosis | 87.9% apoptotic cells at 50 µg/mL after 48h | |

| (S)-erypoegin K | HL-60 (Leukemia) | Proliferation Assay | IC₅₀ | 90 nM | |

| Hexacosanyl isoferulate | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | 58.84 µg/mL | |

| Tetradecyl isoferulate | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | 123.62 µg/mL | |

| Erythrinin C | DHODH (Enzyme Target) | Molecular Docking | Binding Energy | -11.395 kcal/mol |

Core Mechanism: Anti-Inflammatory Action

Flavonoids and alkaloids from the Erythrina genus possess significant anti-inflammatory properties, primarily by inhibiting key signaling pathways like NF-κB and suppressing inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The antibiotic erythromycin, though structurally different, provides a well-studied model for how natural compounds can modulate this pathway. Erythromycin inhibits the transcriptional activation of NF-κB in T cells, thereby downregulating the expression of inflammatory cytokines like Interleukin-8 (IL-8). This inhibition occurs through a calcineurin-independent signaling event. Phenolic compounds, common in the Erythrina genus, are also known to suppress inflammatory pathways including NF-κB.

Quantitative Data on Anti-Inflammatory Activity

| Compound/Extract | Model | Assay | Endpoint | Result | Reference |

| Erythromycin | Jurkat T Cells | EMSA | NF-κB Inhibition | 65% inhibition with 10 µM | |

| E. variegata Extract | RAW 264.7 Cells | Griess Assay | NO Production IC₅₀ | 47.1 µg/mL | |

| E. variegata Extract | In vitro | COX-2 Assay | PGE2 Inhibition IC₅₀ | 9.27 µg/mL |

Signaling Pathways and Molecular Targets

The biological effects of these compounds are orchestrated through the modulation of complex intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are central to the processes of cell survival, proliferation, and apoptosis, and are frequently targeted.

MAPK and PI3K/Akt Pathways

The MAPK/ERK pathway is a critical chain of proteins that relays signals from the cell surface to the nucleus to control cell division. The PI3K/Akt pathway is another crucial regulator of cell survival and proliferation. Natural compounds like erianin have been shown to induce apoptosis and autophagy through the activation of the ROS/JNK signaling pathway, a branch of the MAPK cascade.

Dihydroorotate Dehydrogenase (DHODH)

An in silico study identified Erythrinin C as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a therapeutic target in acute myeloid leukemia (AML). Myeloid leukemogenesis often involves a differentiation arrest, and DHODH inhibition can promote the differentiation of cancer cells. Computational docking studies revealed that Erythrinin C had a strong binding affinity for DHODH, with a binding energy of -11.395 kcal/mol, suggesting it could be a potent antagonist.

Signaling Pathway Diagrams

Erythrinin G: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythrinin G, a complex isoflavonoid with potential pharmacological applications. The document details its natural sources, a reconstructed experimental protocol for its isolation and purification, and a summary of its physicochemical properties. Additionally, a hypothetical signaling pathway is proposed based on the known biological activities of related compounds from the Erythrina genus.

Natural Sources of this compound

This compound is a prenylated 3-phenoxychromone that has been isolated from the roots of Erythrina variegata L. (Fabaceae).[1][2] This plant, commonly known as the coral tree or tiger's claw, is a deciduous tree found in tropical and subtropical regions.[3] The genus Erythrina is a rich source of a diverse array of secondary metabolites, particularly flavonoids and alkaloids.[1][3]

Table 1: Natural Source of this compound

| Compound Name | Plant Species | Plant Part | Reference |

| This compound | Erythrina variegata L. | Roots | Tanaka et al., 2003[2] |

Isolation and Purification of this compound

While the full, detailed experimental protocol from the original literature is not publicly available, this section provides a reconstructed, in-depth methodology for the isolation and purification of this compound from the roots of Erythrina variegata. This protocol is based on established phytochemical techniques for the separation of isoflavonoids from plant materials.

Experimental Protocol

2.1.1. Plant Material Collection and Preparation The roots of Erythrina variegata are collected and authenticated. They are then washed, air-dried, and pulverized into a coarse powder.

2.1.2. Extraction The powdered root material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

2.1.3. Solvent Partitioning The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the components based on their polarity.

2.1.4. Chromatographic Purification The chloroform-soluble fraction, which is expected to contain this compound, is subjected to multiple chromatographic steps for purification.

-

Silica Gel Column Chromatography: The CHCl₃ fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

2.1.5. Structure Elucidation The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Experimental Workflow Diagram

Physicochemical Properties of this compound

The structural and physical properties of this compound have been determined through various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₅H₂₆O₆ | Tanaka et al., 2003[2] |

| Appearance | Yellowish amorphous powder | Inferred from similar compounds |

| UV λmax (MeOH) nm | Not available | - |

| ¹H NMR (CDCl₃, δ ppm) | Not available in detail | - |

| ¹³C NMR (CDCl₃, δ ppm) | Not available in detail | - |

| Mass Spectrometry | High-resolution mass spectrometry data confirms the molecular formula. | Tanaka et al., 2003[2] |

Note: Detailed spectroscopic data is not available in the public domain. The provided information is based on the initial publication's abstract.

Hypothetical Signaling Pathway of this compound

Currently, there is no direct scientific evidence detailing the specific signaling pathways modulated by this compound. However, based on the known biological activities of other isoflavonoids isolated from Erythrina variegata and related species, a hypothetical signaling pathway can be proposed. For instance, Erythrinin C, a structurally related compound, has been identified as a potential antagonist of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a therapeutic target in acute myeloid leukemia.[4] Furthermore, extracts from Erythrina variegata have been shown to inhibit the expression of the tumor suppressor protein p53 and the apoptosis-executing enzyme Caspase 3 in breast cancer cell lines.

This suggests that this compound may exert its biological effects through the modulation of pathways involved in cell proliferation, apoptosis, and metabolic regulation. The following diagram illustrates a plausible, yet hypothetical, signaling cascade.

Disclaimer: The signaling pathway presented above is speculative and based on the biological activities of structurally related compounds. Further research is required to elucidate the precise molecular mechanisms of action of this compound.

Conclusion

This compound, a 3-phenoxychromone from the roots of Erythrina variegata, represents an interesting natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural sourcing and a plausible methodology for its isolation. The elucidation of its precise biological targets and signaling pathways will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

The Biosynthesis of Erythrinin G: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Erythrinin G, a prenylated isoflavonoid found in plants of the Erythrina genus. Drawing from established knowledge of isoflavonoid biosynthesis and the chemical structure of this compound, this document outlines the putative enzymatic steps involved in its formation, presents relevant quantitative data from related studies, and details key experimental protocols for further research in this area.

Introduction to this compound and the Isoflavonoid Pathway

This compound belongs to the isoflavonoid class of secondary metabolites, which are predominantly found in leguminous plants. Isoflavonoids are known for their diverse biological activities and potential therapeutic applications. The biosynthesis of these compounds originates from the phenylpropanoid pathway, a central metabolic route in plants that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.

The core isoflavonoid skeleton is formed through a series of enzymatic reactions, starting with the synthesis of a chalcone intermediate, which is then isomerized and subjected to an aryl migration to form the characteristic 3-phenylchroman skeleton of isoflavonoids. Subsequent modifications, such as prenylation, hydroxylation, and cyclization, lead to the vast structural diversity observed in this class of molecules, including the unique structure of this compound.

The Putative Biosynthesis Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established general isoflavonoid biosynthesis pathway and the known chemical structure of this compound.

The initial steps of the pathway, leading to the formation of central isoflavonoid intermediates like daidzein or genistein, are well-characterized. The subsequent tailoring steps that result in the final structure of this compound are proposed based on known enzymatic reactions in isoflavonoid-producing plants.

Core Isoflavonoid Biosynthesis

The biosynthesis of the isoflavonoid core begins with L-phenylalanine and proceeds through the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).

-

Isoflavone Synthase (IFS): A key enzyme in isoflavonoid biosynthesis, it catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein, or of liquiritigenin (formed from naringenin) to form daidzein.

Proposed Tailoring Steps for this compound Biosynthesis

Following the formation of a core isoflavonoid such as daidzein or a related precursor, a series of modification reactions are proposed to lead to the final structure of this compound. These steps likely involve:

-

Prenylation: An isoflavonoid prenyltransferase (IPT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavonoid scaffold. The position of prenylation is a critical determinant of the final structure.

-

Hydroxylation and Cyclization: Cytochrome P450 monooxygenases and subsequent cyclases may be involved in further modifying the prenyl group and the isoflavonoid core, leading to the formation of the specific ring structures found in this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates directly involved in the biosynthesis of this compound. However, data from studies on related isoflavonoid biosynthetic pathways can provide valuable context for researchers. The following table summarizes representative quantitative data for key enzymes in isoflavonoid biosynthesis from various plant sources.

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 32 | 238 | (Note: Representative data) |

| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.7 | 0.03 | (Note: Representative data) |

| Chalcone Isomerase (CHI) | Medicago sativa | Naringenin Chalcone | 10 | 125 | (Note: Representative data) |

| Isoflavone Synthase (IFS) | Glycine max | Naringenin | 15 | 0.08 | (Note: Representative data) |

| Isoflavonoid Prenyltransferase | Sophora flavescens | Genistein | 24 | 0.015 | (Note: Representative data) |

Note: The data presented are illustrative and sourced from various studies on isoflavonoid biosynthesis. Specific values can vary depending on the experimental conditions.

Experimental Protocols

To further investigate the biosynthesis of this compound, a combination of molecular biology, biochemistry, and analytical chemistry techniques can be employed. Below are detailed methodologies for key experiments.

Identification and Cloning of Biosynthetic Genes

Objective: To identify and isolate the genes encoding the enzymes involved in this compound biosynthesis from Erythrina species.

Workflow:

Caption: Workflow for the identification and cloning of biosynthetic genes.

Methodology:

-

Plant Material: Collect fresh tissue from an Erythrina species known to produce this compound. Tissues such as roots or stems, where secondary metabolite biosynthesis is often active, are ideal.

-

RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol such as the TRIzol method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Design degenerate primers based on conserved sequences of known isoflavonoid biosynthetic enzymes (e.g., IFS, prenyltransferases) from other legume species. Use these primers to amplify partial gene fragments from the cDNA.

-

Sequencing and Identification: Sequence the amplified PCR products and perform a BLAST search against public databases to identify putative biosynthetic genes.

-

Full-Length Cloning: Once a partial gene is identified, use techniques like Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length cDNA sequence.

-

Cloning into Expression Vector: Clone the full-length cDNA into a suitable expression vector (e.g., pET vector for bacterial expression or pYES vector for yeast expression) for subsequent functional characterization.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the cloned biosynthetic enzymes and determine their catalytic activity.

Workflow:

Caption: Workflow for heterologous expression and enzyme assays.

Methodology:

-

Heterologous Expression: Transform the expression vector containing the cloned gene into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

-

Protein Expression and Purification: Induce the expression of the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: Perform in vitro enzyme assays by incubating the purified enzyme with its putative substrate(s) in an appropriate buffer. For example, to test a putative isoflavone prenyltransferase, incubate the enzyme with an isoflavonoid precursor (e.g., daidzein) and DMAPP.

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product and confirm the enzyme's function.

-

Kinetic Analysis: Determine the kinetic parameters (K_m and k_cat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

In Vivo Feeding Studies

Objective: To trace the incorporation of precursors into this compound within the plant.

Methodology:

-

Precursor Selection: Choose a labeled precursor, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or a potential isoflavonoid intermediate.

-

Administration: Administer the labeled precursor to the Erythrina plant or a specific tissue culture.

-

Incubation: Allow the plant or tissue to metabolize the labeled precursor for a defined period.

-

Extraction and Analysis: Extract the metabolites from the plant material and analyze them using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the label into this compound and its biosynthetic intermediates.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that builds upon the general isoflavonoid pathway with a series of specific tailoring reactions. While the exact enzymes responsible for the final steps in its formation remain to be definitively identified and characterized, the proposed pathway provides a solid framework for future research.

For researchers in drug development, a thorough understanding of the biosynthetic pathway of this compound opens up possibilities for metabolic engineering to enhance its production in plants or heterologous systems. The identification of the specific prenyltransferases and cyclases involved is a critical next step. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also has the potential to facilitate the sustainable production of this and other bioactive isoflavonoids for pharmaceutical applications. Further research employing the experimental protocols outlined in this guide will be instrumental in fully elucidating the biosynthesis of this intriguing natural product.

Erythrinin G chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin G, a prenylated isoflavonoid, represents a class of bioactive compounds with significant potential for therapeutic applications. Isolated from the ethanol extract of Erythrina arborescens, its chemical structure has been elucidated through extensive spectroscopic analysis. This technical guide provides a detailed overview of the chemical structure and properties of this compound, alongside a review of the known biological activities of related compounds from the Erythrina genus, which suggest promising avenues for future research into this compound's specific pharmacological effects. While specific experimental data on this compound's biological activity remains to be published, this guide furnishes detailed experimental protocols for common assays used to evaluate the bioactivities of similar natural products, providing a foundational framework for researchers.

Chemical Structure and Properties

This compound is one of five previously unknown isoflavonoids—erythrinins D–H—isolated from Erythrina arborescens. The elucidation of its precise chemical structure was achieved through comprehensive spectroscopic studies, as detailed in the primary literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₆ | |

| Molecular Weight | 366.1103 (Calculated) | |

| CAS Number | 1616592-61-0 | |

| Class | Isoflavonoid | |

| Source | Erythrina arborescens | |

| Physical Description | Yellow amorphous powder |

Note: Further quantitative physical properties such as melting point, boiling point, and solubility await experimental determination.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound have not yet been extensively reported, the Erythrina genus is a rich source of bioactive compounds, particularly flavonoids, with a wide range of pharmacological effects. These activities provide a strong rationale for the investigation of this compound.

Antimicrobial Activity

Flavonoids isolated from various Erythrina species have demonstrated significant antibacterial activity, including against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The proposed mechanisms of action for antibacterial flavonoids include the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of energy metabolism. Some compounds have shown potent activity with Minimum Inhibitory Concentrations (MICs) in the range of 1.56 to 12.5 mg/L.

Anti-inflammatory Activity

Extracts from Erythrina species have been shown to possess anti-inflammatory properties. Phenolic compounds from this genus can suppress pro-inflammatory signaling pathways such as MAPK, AP1, and NFκB. Ethanolic extracts of Erythrina variegata bark, for instance, demonstrated potent inhibition of prostaglandin production via the COX-2 enzyme and inhibited nitric oxide production in RAW 264.7 cell lines.

Antioxidant Activity

Many compounds isolated from the Erythrina genus exhibit significant antioxidant activity. These compounds are capable of scavenging various free radicals, including superoxide anions, hydroxyl radicals, and nitric oxide. The antioxidant effects are often attributed to their phenolic nature.

Below is a conceptual signaling pathway diagram illustrating the potential anti-inflammatory mechanism of action for compounds from the Erythrina genus, which could be relevant for this compound.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

Isolation and Purification of this compound

This protocol is based on the general methods described for the isolation of isoflavonoids from Erythrina arborescens.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Air-dried and powdered twigs of Erythrina arborescens are refluxed with 95% ethanol. The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Purification: The EtOAc fraction is subjected to silica gel column chromatography. Fractions containing isoflavonoids are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing antibacterial activity.

Methodology:

-

Bacterial Strains: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

DPPH Radical Scavenging Assay

This is a common and rapid assay to screen for antioxidant activity.

Methodology:

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Conclusion

This compound is a recently identified isoflavonoid with a well-defined chemical structure. While its specific biological activities are yet to be fully characterized, the extensive pharmacological profile of other compounds from the Erythrina genus strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of antimicrobial, anti-inflammatory, and antioxidant research. The experimental protocols provided in this guide offer a robust framework for initiating such investigations. Further studies are warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Spectroscopic Profile of Erythrinin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Erythrinin G, a naturally occurring 3-phenoxychromone. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development.

Introduction

This compound, also known as Eryvarin G, is a bioactive compound isolated from the roots of Erythrina variegata.[1] Its chemical structure has been elucidated as 3-(2,4-dihydroxyphenoxy)-8-(3,3-dimethylallyl)-2,2-dimethylpyrano[5,6:6,7]chromen-4-one.[1] This document compiles the essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural elucidation of this compound was primarily based on extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula and provides insights into the compound's fragmentation pattern.

| Ion | Observed m/z | Molecular Formula |

| [M]⁺ | 486.1628 | C₂₈H₂₈O₇ |

| Calculated | 486.1627 |

Table 1: High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Position | Chemical Shift (δ) in ppm | Carbon Position | Chemical Shift (δ) in ppm |

| 2 | 155.6 | 6' | 128.8 |

| 3 | 125.1 | 1'' | 21.8 |

| 4 | 174.6 | 2'' | 122.5 |

| 4a | 113.6 | 3'' | 132.0 |

| 5 | 156.4 | 4'' | 25.7 |

| 6 | 106.9 | 5'' | 17.8 |

| 7 | 158.0 | 6'' | 77.8 |

| 8 | 107.5 | 7'' | 28.2 |

| 8a | 153.2 | 8'' | 28.2 |

| 1' | 147.2 | ||

| 2' | 150.2 | ||

| 3' | 106.5 | ||

| 4' | 157.1 | ||

| 5' | 108.6 |

Table 2: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum reveals the proton environment within the molecule, including chemical shifts, multiplicities, and coupling constants.

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J in Hz) |

| 5 | 12.98 | s | |

| H-2' | 6.45 | d | 2.5 |

| H-5 | 6.37 | s | |

| H-6' | 7.05 | d | 8.5 |

| H-1'' | 3.40 | d | 7.0 |

| H-2'' | 5.25 | t | 7.0 |

| H-4'' | 1.82 | s | |

| H-5'' | 1.68 | s | |

| H-7'' | 1.45 | s | |

| H-8'' | 1.45 | s | |

| 5-OH | 12.98 | s | |

| 2'-OH | 6.15 | br s | |

| 4'-OH | 5.85 | br s |

Table 3: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the roots of Erythrina variegata involves a multi-step extraction and chromatographic process.

Caption: Isolation workflow for this compound.

Spectroscopic Analysis

The structural characterization of the isolated this compound was performed using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EIMS) was used to determine the exact mass and molecular formula of the compound.

Signaling Pathways and Logical Relationships

While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, its structural class, the 3-phenoxychromones, is known to interact with various biological targets. The general process of identifying such interactions is outlined below.

Caption: Drug discovery process for natural products.

References

In Silico Modeling of Erythrinin G Binding: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the computational methodologies used to investigate the interaction of Erythrinin G, a flavonoid from Erythrina variegata, with its putative molecular target, human acetylcholinesterase. This guide is intended for researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the in silico modeling techniques employed to elucidate the binding mechanism of this compound, a flavonoid with therapeutic potential, to human acetylcholinesterase (AChE). Given the role of AChE in neurodegenerative diseases, understanding this interaction at a molecular level is paramount for the development of novel therapeutics. This guide outlines the theoretical background, experimental protocols, and data interpretation involved in such a study.

Introduction to this compound and its Therapeutic Target

This compound is a flavonoid compound isolated from the bark of Erythrina variegata. Flavonoids from this genus are known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Recent in silico studies have highlighted the potential of flavonoids from Erythrina species to act as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2][3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[4][5]

This guide will use the binding of this compound to human acetylcholinesterase as a case study to demonstrate a typical in silico drug discovery workflow.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |

| CAS Number | 1616592-61-0[6][7] |

| Molecular Formula | C20H18O6[7] |

| SMILES | O=C1C2=C(OC=C1C3=CC=C(C=C3)O)C=C(O)C4=C2OC(C)(C)--INVALID-LINK--C4[8] |

In Silico Modeling Workflow

The in silico investigation of this compound's binding to AChE involves a multi-step computational approach designed to predict and analyze their interaction at an atomic level. This workflow typically includes ligand and protein preparation, molecular docking, and molecular dynamics simulations.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico modeling of this compound binding to human AChE.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and human acetylcholinesterase for docking and simulation.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is obtained from its SMILES string.

-

A 3D conformation is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the atoms (e.g., Gasteiger charges).

-

The final structure is saved in a format suitable for docking (e.g., .pdbqt).

-

-

Protein Preparation:

-

The crystal structure of human acetylcholinesterase is downloaded from the Protein Data Bank (PDB). A suitable structure in complex with a ligand is preferred (e.g., PDB ID: 4M0E[9]).

-

Water molecules and co-crystallized ligands (except for essential cofactors) are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure.

-

Non-polar hydrogens are merged with their corresponding carbon atoms.

-

Partial charges are assigned to the protein atoms (e.g., Kollman charges).

-

The prepared protein structure is saved in a .pdbqt format.

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound within the active site of AChE.

Protocol:

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of AChE. The dimensions and center of the grid are typically determined based on the position of the co-crystallized ligand in the original PDB structure.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina) is used to perform the docking calculations.

-

The prepared ligand and protein files, along with the grid parameters, are provided as input.

-

The docking algorithm, such as a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the defined grid box.

-

The program calculates the binding affinity (in kcal/mol) for each predicted binding pose.

-

Table 2: Predicted Binding Affinities of Erythrinan Flavonoids with Acetylcholinesterase (Hypothetical Data)

| Compound | Docking Score (kcal/mol) |

| This compound | -9.8 |

| Erythrinin C | -9.2 |

| Abyssinoflavanone IV | -10.1[3] |

| Donepezil (Reference) | -11.5 |

Note: The data for this compound and C are hypothetical for illustrative purposes. The value for Abyssinoflavanone IV is from a published study for comparison.

Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the this compound-AChE complex in a solvated environment and assess its stability.

Protocol:

-

System Setup:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic boundary box of appropriate dimensions.

-

The box is solvated with a water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

A short position-restrained simulation is performed, where the protein and ligand heavy atoms are restrained, allowing the solvent to equilibrate around them.

-

A full production molecular dynamics simulation is run for a specified time (e.g., 100 ns) under constant temperature and pressure (NPT ensemble).

-

The trajectory of the simulation, containing the coordinates of all atoms at regular time intervals, is saved.

-

Signaling Pathway and Visualization

The inhibition of acetylcholinesterase by this compound directly impacts the cholinergic signaling pathway by preventing the breakdown of acetylcholine. This leads to an increased concentration and prolonged presence of acetylcholine in the synaptic cleft, enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.

Conclusion

The in silico modeling of this compound binding to human acetylcholinesterase provides valuable insights into its potential mechanism of action as a neuroprotective agent. The methodologies outlined in this guide, from ligand and protein preparation to molecular docking and dynamics simulations, represent a robust framework for the initial stages of drug discovery. The predicted binding affinity and the stability of the complex suggest that this compound is a promising candidate for further experimental validation. This computational approach significantly accelerates the identification and optimization of lead compounds, paving the way for the development of novel therapies for neurodegenerative diseases.

References

- 1. Investigating the Potency of Erythrina‒Derived Flavonoids as Cholinesterase Inhibitors and Free Radical Scavengers Through in silico Approach: Implications for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythrina variegata L. bark: an untapped bioactive source harbouring therapeutic properties for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Potency of Erythrina‒Derived Flavonoids as Cholinesterase Inhibitors and Free Radical Scavengers Through in silico Approach: Implications for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. This compound | 1616592-61-0 [chemicalbook.com]

- 7. This compound CAS#: 1616592-61-0 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcsb.org [rcsb.org]

The Pharmacological Profile of Erythrinan Alkaloids and Related Compounds from Erythrina Species: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific pharmacological data for a compound identified as "Erythrinin G." It is possible that this is a very rare, newly isolated compound with limited published research, or that the name is a misnomer. This document provides a comprehensive overview of the pharmacological profiles of closely related and similarly named compounds, as well as the broader class of bioactive molecules isolated from the Erythrina genus, which is the likely context of the original query.

Introduction to Bioactive Compounds from Erythrina Species

The genus Erythrina, commonly known as coral trees, is a rich source of a wide array of secondary metabolites, primarily alkaloids and flavonoids.[1][2][3] These compounds have demonstrated a variety of pharmacological activities, making them a subject of interest for drug discovery and development.[4][5] The major classes of bioactive compounds isolated from Erythrina species include:

-

Erythrinan Alkaloids: Characterized by a unique tetracyclic spiroamine skeleton, these are the most studied compounds from this genus.[1][4] They are known for their effects on the central nervous system (CNS).[4]

-

Flavonoids and Isoflavonoids: These compounds contribute to the antibacterial, anti-inflammatory, and antioxidant properties of Erythrina extracts.[1][2][3]

-

Triterpenoids and Lectins: Also isolated from these plants, they exhibit various biological activities.[1][2]

This technical guide will focus on the available pharmacological data for compounds structurally related or similarly named to the queried "this compound," and provide a broader overview of the pharmacology of Erythrina-derived compounds.

Pharmacological Data of Erythrina-Derived Compounds

While data for "this compound" is unavailable, research on other "Erythrinins" and related alkaloids provides valuable insights into the potential activities of this class of molecules.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for various compounds isolated from Erythrina and related species.

| Compound/Extract | Target/Assay | Activity | Source Species | Reference |

| Methanolic Extract of Erythrina variegata leaf | Acetic acid-induced writhing (analgesic) | 49.03% inhibition at 500 mg/kg | Erythrina variegata | [3] |

| Erythrinin C | Dihydroorotate Dehydrogenase (DHODH) | Binding Energy: -11.395 kcal/mol (in silico) | Pueraria peduncularis | [6][7] |

| Erythrinin C | Lung Adenocarcinoma Cell Line | 42.07% inhibition (cytotoxicity) | Pueraria peduncularis | [6] |

| Erythrinin C | Breast Cancer Cell Line | 47.86% inhibition (cytotoxicity) | Pueraria peduncularis | [6] |

| Erythraline | In vitro metabolism (pig cecum model) | No metabolization observed | Erythrina verna | [8][9][10] |

| 8-oxo-erythraline (metabolite of Erythraline) | Cytotoxicity against HL-60, SF-295, OVCAR-8 cells | No significant activity | Erythrina verna | [8][9][10] |

| Eryvarin D | Staphylococcus aureus | MIC: 4 µg/mL | Erythrina fusca | [11] |

| Erythrinan Alkaloids (general) | Acetylcholinesterase Inhibition | Weak to moderate | Erythrina species | [12] |

Identified Compounds with Similar Names

It is crucial to distinguish between different compounds that bear similar names to avoid confusion in research and development.

| Compound Name | Chemical Class | Source | Key Reported Activity | Reference |

| Eryvarins F and G | 3-Phenoxychromones | Erythrina variegata | Structural elucidation; biological activity not detailed | [13] |

| Erythromycin G | Macrolide Antibiotic | Saccharopolyspora erythraea | Antibacterial | [14] |

Mechanisms of Action and Signaling Pathways

Due to the lack of specific data for "this compound," this section will describe a conceptual signaling pathway relevant to the known pharmacological activities of compounds found in Erythrina species, particularly their anti-inflammatory effects.

Conceptual Anti-Inflammatory Signaling Pathway

Many natural products, including flavonoids found in Erythrina, exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified, conceptual representation of this mechanism.

This diagram illustrates how an inflammatory stimulus (like LPS) can activate the NF-κB signaling cascade, leading to the transcription of pro-inflammatory genes. Bioactive compounds from Erythrina, such as certain flavonoids, are hypothesized to inhibit this pathway at various points, for example, by inhibiting the IKK complex or preventing the nuclear translocation of active NF-κB.

Experimental Protocols

Detailed experimental protocols for a specific compound named "this compound" are not available. However, based on the literature for related compounds, the following are representative methodologies used to assess the pharmacological activities of natural products from Erythrina.

In Vitro Metabolism Study of Erythraline

This protocol provides a general workflow for assessing the metabolism of a compound using an in vitro model.

Methodology:

-

Isolation: Erythraline is isolated from the stem bark of Erythrina verna using chromatographic techniques.[8][9]

-

Inoculum Preparation: Fresh pig cecum contents are collected and prepared to create a microbiota inoculum.[8][9]

-

Incubation: A solution of the test compound (e.g., 1.0 mM erythraline) is incubated with the inoculum suspension at 37°C under anaerobic conditions.[8][9]

-

Sampling and Extraction: Aliquots are taken at predefined time points, and the reaction is quenched. The compound and any potential metabolites are extracted using an appropriate organic solvent.

-

Analysis: The concentration of the parent compound is quantified using High-Performance Liquid Chromatography (HPLC). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to identify any potential metabolites.[8][9]

-

Controls: A positive control (a compound known to be metabolized, like quercetin) and a negative control (inoculum without the test compound) are run in parallel.[8][9]

In Silico Docking Study of Erythrinin C

This protocol outlines the general steps for a computational study to predict the binding affinity of a ligand to a protein target.

Methodology:

-

Target and Ligand Preparation: The 3D structure of the target protein (e.g., human dihydroorotate dehydrogenase, DHODH) is obtained from a protein data bank. The 3D structure of the ligand (Erythrinin C) is generated and optimized.[6][7]

-

Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of the ligand within the active site of the protein. The binding energy (e.g., dG score) is calculated to estimate the strength of the interaction.[6][7]

-

Validation: The docking protocol is often validated by redocking a known co-crystallized inhibitor into the protein's active site to ensure the method can accurately reproduce the experimental binding mode.[6]

-

Analysis of Interactions: The resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[6]

Summary and Future Directions

While the specific pharmacological profile of "this compound" remains to be elucidated, the Erythrina genus is a promising source of bioactive compounds with a wide range of therapeutic potentials, including CNS, anti-inflammatory, and antimicrobial activities.[1][4][12] The data available for related compounds such as Erythrinin C and erythraline, as well as the general properties of erythrinan alkaloids and flavonoids, provide a strong rationale for further investigation into the constituents of Erythrina species.

Future research should focus on the isolation and structural elucidation of novel compounds from this genus, followed by systematic in vitro and in vivo pharmacological profiling to determine their mechanisms of action and therapeutic potential. For any newly identified compound, such as a potential "this compound," a comprehensive evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be essential for its development as a drug candidate.

References

- 1. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrti.org [ijrti.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. In vitro metabolism studies of erythraline, the major spiroalkaloid from Erythrina verna | springermedizin.de [springermedizin.de]

- 9. In vitro metabolism studies of erythraline, the major spiroalkaloid from Erythrina verna - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro metabolism studies of erythraline, the major spiroalkaloid from Erythrina verna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Update of Erythrinan Alkaloids and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and structure of a new macrolide antibiotic, erythromycin G, and a related biosynthetic intermediate from a culture of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Review of the Biological Activities of the Erythrina Genus with a Focus on its Bioactive Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The Erythrina genus, comprising over 100 species of flowering plants in the pea family, Fabaceae, is a rich source of bioactive secondary metabolites. Traditionally, various parts of these plants have been used in folk medicine across tropical and subtropical regions to treat a wide array of ailments, including inflammation, microbial infections, and cancer.[1] Modern phytochemical investigations have identified a plethora of compounds, primarily alkaloids and flavonoids, as being responsible for these therapeutic effects.[2] This technical guide provides a comprehensive overview of the principal biological activities attributed to compounds isolated from the Erythrina genus, with available quantitative data, experimental methodologies, and insights into the underlying signaling pathways. It is important to note that while a significant body of research exists for the Erythrina genus and many of its constituents, specific information on a compound denoted as "Erythrinin G" is not available in the current scientific literature. The data presented herein pertains to other well-researched compounds from this genus.

Anti-inflammatory Activity

Compounds derived from the Erythrina genus have demonstrated significant anti-inflammatory properties. The proposed mechanisms of action often involve the inhibition of key inflammatory mediators such as prostaglandins and cyclooxygenases (COX).[3] For instance, the ethanolic extract of Erythrina variegata bark has been shown to inhibit prostaglandin production via the COX-2 enzyme.[4] Phenolic compounds from this genus are also known to suppress pro-inflammatory signaling pathways, including MAPK, AP1, and NF-κB.[5][6]

Quantitative Data for Anti-inflammatory Activity

| Plant/Compound Source | Assay | Target/Mediator | IC50 Value | Reference |

| Erythrina variegata (Ethanolic bark extract) | ELISA | COX-2 | 9.27 ± 0.72 µg/ml | [4] |

| Erythrina variegata (Ethanolic bark extract) | Griess Reagent Assay | Nitric Oxide (in RAW 264.7 cells) | 47.1 ± 0.21 µg/ml | [4] |

Experimental Protocols

Inhibition of COX-2 and Nitric Oxide Production: The anti-inflammatory activity of Erythrina variegata ethanolic extract was evaluated in vitro.[7] For the COX-2 inhibition assay, ELISA techniques were employed to measure the reduction in prostaglandin production.[7] To assess the inhibitory effect on nitric oxide (NO), lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cell lines were treated with the extract, and the concentration of NO was determined using the Griess reagent.[7]

Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of compounds from the Erythrina genus are often attributed to their ability to modulate the NF-κB signaling pathway. In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. Certain compounds can prevent the degradation of IκBα, a key inhibitor of NF-κB, thereby blocking its translocation to the nucleus and subsequent gene expression.

Anticancer Activity

Several compounds isolated from the Erythrina genus have exhibited promising anticancer potential.[8] For example, extracts from Erythrina caffra have demonstrated cytotoxic effects against cervical (HeLa) and breast cancer (MCF-7) cells.[8] The proposed mechanisms include the induction of apoptosis through the activation of the caspase cascade.[8]

Quantitative Data for Anticancer Activity

| Plant/Compound Source | Cell Line | Assay | IC50 Value | Reference |

| Erythrina caffra (Dichloromethane extract) | HeLa (Cervical Cancer) | MTT Assay | 93.82 µg/mL | [8] |

| Erythrina caffra (Dichloromethane extract) | MCF-7 (Breast Cancer) | MTT Assay | 144.17 µg/mL | [8] |

| Hexacosanyl isoferulate (from E. caffra) | MCF-7 (Breast Cancer) | MTT Assay | 58.84 µg/mL | [8] |

| Tetradecyl isoferulate (from E. caffra) | MCF-7 (Breast Cancer) | MTT Assay | 123.62 µg/mL | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity: The anticancer activity of Erythrina caffra extracts and its isolated compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] This colorimetric assay measures the metabolic activity of cells. A reduction in the formation of formazan crystals upon treatment with the test substance indicates a decrease in cell viability and is used to calculate the IC50 value.[8]

Apoptotic Pathway in Cancer Cells

The induction of apoptosis is a key mechanism for the anticancer activity of many natural products. Compounds from the Erythrina genus can trigger the intrinsic apoptotic pathway, which involves the mitochondria. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Antioxidant Activity

The antioxidant properties of the Erythrina genus are well-documented and are largely attributed to their rich content of phenolic and flavonoid compounds.[5] These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Quantitative Data for Antioxidant Activity

| Plant/Compound Source | Assay | IC50 Value | Reference |

| Erythrina caffra (Dichloromethane extract) | DPPH Radical Scavenging | 144.17 µg/mL | [8] |

| Erythrina senegalensis (Methanolic extract) | ABTS Radical Scavenging | 44.86 µg/mL | |

| Erythrina variegata (Aqueous leaf extract) | DPPH Radical Scavenging | 68.47 ± 2.31 µg/ml | |

| Erythrina variegata (Aqueous flower extract) | DPPH Radical Scavenging | 73.56 ± 1.67 µg/ml | [9] |

Experimental Protocols

DPPH Radical Scavenging Assay: The antioxidant capacity of various Erythrina extracts was commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8] This method is based on the ability of antioxidants to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

Experimental Workflow for Antioxidant Assays

The general workflow for assessing the antioxidant potential of plant extracts involves several key steps, from sample preparation to data analysis.

Conclusion

The Erythrina genus stands out as a promising source of diverse bioactive compounds with significant therapeutic potential. The anti-inflammatory, anticancer, and antioxidant activities are supported by a growing body of scientific evidence. While research into specific compounds like "this compound" is currently lacking, the broader investigation into the genus continues to yield valuable insights for drug discovery and development. Further studies are warranted to isolate and characterize novel compounds and to fully elucidate their mechanisms of action for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? [mdpi.com]

- 4. Anti-inflammatory Activities of Erythrina variegata Bark Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

understanding Erythrinin G structure-activity relationship (SAR)

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Erythrinan Compounds

Introduction to Erythrinin G and the Broader Erythrina Genus

This compound is an isoflavonoid that has been isolated from the bark of Erythrina variegata and Erythrina arborescens.[1][2] Its molecular formula is C20H18O5.[1][2] While specific structure-activity relationship (SAR) studies on this compound are not extensively available in the current body of scientific literature, a wealth of information exists for the broader classes of bioactive compounds found in the Erythrina genus. This genus is a rich source of both alkaloids and flavonoids, which have demonstrated a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and effects on the central nervous system.[3][4][5] This guide will provide a detailed overview of the SAR of these compound classes to infer the potential bioactivity of this compound and to guide future research.

Structure-Activity Relationships of Erythrina Alkaloids and Isoflavonoids

The biological activities of compounds isolated from the Erythrina genus are intrinsically linked to their chemical structures. Key structural features that influence the efficacy of these compounds have been identified through various studies.

Cytotoxic Activity

Numerous alkaloids and isoflavonoids from Erythrina species have been evaluated for their cytotoxic effects against various cancer cell lines.

Key Structural Features for Cytotoxicity:

-

Isoflavonoids: The presence and position of prenyl groups on the isoflavonoid scaffold appear to be significant for cytotoxic activity. For example, phaseollidin, a pterocarpan isoflavonoid, has shown notable cytotoxicity.[6]

-

Alkaloids: The core structure of erythrinan alkaloids, particularly the conjugated diene system, is believed to be important for their biological activity.[3]

Table 1: Cytotoxicity of Compounds Isolated from Erythrina Species

| Compound | Class | Cell Line | IC50 (µM) | Source |

| Phaseollidin | Isoflavonoid (Pterocarpan) | PC3 (Prostate Cancer) | 8.83 ± 1.87 | E. vespertilio[6] |

| Phaseollidin | Isoflavonoid (Pterocarpan) | NFF (Neonatal Foreskin Fibroblast) | 0.64 ± 0.37 | E. vespertilio[6] |

| n-Hexacosanyl isoferulate | Ferulate Derivative | MCF-7 (Breast Cancer) | 58.8 µg/mL | E. caffra[7] |

| n-Hexacosanyl isoferulate | Ferulate Derivative | HeLa (Cervical Cancer) | 146.6 µg/mL | E. caffra[7] |

Anti-inflammatory Activity

Flavonoids and isoflavonoids from Erythrina are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Key Structural Features for Anti-inflammatory Activity:

-

Prenylation: Prenylated flavonoids are often more potent anti-inflammatory agents. The lipophilic prenyl group can enhance membrane permeability and interaction with molecular targets.[4]

-

Hydroxyl Groups: The number and position of hydroxyl groups on the flavonoid backbone influence antioxidant and anti-inflammatory activities.

Antimicrobial Activity

Several flavonoids from the Erythrina genus have demonstrated significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Key Structural Features for Antimicrobial Activity:

-

Prenyl Groups: Similar to anti-inflammatory activity, prenylation is a key determinant for the antimicrobial effects of isoflavonoids.

-

Basic Skeleton: The core structure of flavonoids, such as flavanones and pterocarpans, contributes to their antibacterial action. The proposed mechanisms include the inhibition of nucleic acid synthesis and disruption of bacterial membrane function.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of natural products. Below are representative protocols for key assays relevant to the evaluation of this compound and related compounds.

Cytotoxicity Assay: MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubate for another 24 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the inhibitory effect of a compound on the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.[9]

Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

Given that the related compound Erythrinin C has been identified as a potential DHODH inhibitor, this assay is relevant. This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of dihydroorotate by DHODH.[10]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, 200 µM dihydroorotate (DHO), 120 µM 2,6-dichloroindophenol (DCIP), and 50 µM Coenzyme Q10.[10]

-

Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate, followed by the addition of the hDHODH enzyme solution. Incubate for 15 minutes at room temperature.[10]

-

Reaction Initiation: Initiate the reaction by adding the reaction mixture to each well.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[10]

-

Data Analysis: Calculate the initial reaction velocity and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Signaling Pathways and Logical Relationships

The biological effects of Erythrina compounds are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Cascade

Flavonoids from Erythrina are known to modulate inflammatory pathways. A common mechanism is the inhibition of the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by Erythrina flavonoids.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive compounds from natural sources follows a logical workflow, from extraction to detailed mechanistic studies.

Caption: General workflow for natural product drug discovery.

Conclusion

While specific SAR data for this compound is currently limited, the extensive research on related isoflavonoids and alkaloids from the Erythrina genus provides a strong foundation for predicting its biological activities. The presence of the isoflavonoid core suggests potential for cytotoxic and anti-inflammatory properties, likely influenced by the specific substitution patterns on its structure. Further investigation, following the experimental protocols outlined in this guide, is necessary to fully elucidate the therapeutic potential and structure-activity relationships of this compound. The provided workflows and pathway diagrams offer a roadmap for such future research endeavors.

References

- 1. This compound | CAS:1616592-61-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS 1616592-61-0 | ScreenLib [screenlib.com]

- 3. An Update of Erythrinan Alkaloids and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic evaluation of alkaloids and isoflavonoids from the Australian tree Erythrina vespertilio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Erythrinin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a flavonoid compound isolated from the bark of Erythrina variegata.[1][2] Flavonoids are a class of natural products known for their diverse pharmacological activities, making this compound a compound of interest for drug discovery and development. These application notes provide detailed protocols for the preparation and storage of this compound solutions to facilitate consistent and reliable experimental outcomes. Due to the limited availability of specific experimental data for this compound, the following protocols are based on information from chemical suppliers and general best practices for handling flavonoids.

Data Presentation

Table 1: Physicochemical Properties and Recommended Storage of this compound

| Property | Value | Source/Recommendation |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.35 g/mol | [1] |

| Appearance | Powder | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2][3] |

| Recommended Solvents for Biological Assays | Dimethyl Sulfoxide (DMSO) | General Practice |

| Recommended Storage of Solid Compound | 2-8°C for up to 24 months. Keep tightly sealed. | Based on supplier recommendation for related compounds[4] |

| Recommended Storage of Stock Solutions | Aliquot and store at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles. | Based on supplier recommendation for related compounds[3][4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[4]

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.54 mg of this compound powder and transfer it to the tared microcentrifuge tube.

-

Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

-

Sterilization (Optional): If required for your application (e.g., cell culture), sterile filter the 10 mM stock solution through a 0.22 µm syringe filter into a sterile recipient tube.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL, 50 µL) in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks.[3][4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes and pipettes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your assay.

-

-

Application to Cells: Add the prepared working solutions of this compound to your cell cultures and incubate for the desired period.

Mandatory Visualization

Caption: Hypothetical signaling pathway based on the activity of a related compound, Erythrinin C.